molecular formula C18H25N3O4 B3827922 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione

1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione

Cat. No. B3827922
M. Wt: 347.4 g/mol
InChI Key: NNKRMDUGTUHQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrrolidinedione derivatives and has been studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In

Scientific Research Applications

1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione has been studied for its potential applications in various fields of scientific research. In pharmacology, it has been investigated for its ability to modulate the activity of the neurotransmitter dopamine, which plays a critical role in the regulation of mood, motivation, and reward. 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione is complex and not fully understood. It is believed to act as a dopamine D1 receptor agonist, which leads to increased dopamine release in the brain. This, in turn, leads to enhanced cognitive function and improved motor activity. 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione has also been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been shown to enhance cognitive function, improve motor activity, and increase dopamine release in the brain. It has also been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione is its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, the potential side effects of 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione are not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione. One area of interest is the potential therapeutic applications of 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of new and improved synthesis methods for 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione and its potential side effects.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-5-3-14(4-6-15)21-17(22)13-16(18(21)23)19-7-2-8-20-9-11-25-12-10-20/h3-6,16,19H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKRMDUGTUHQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione
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1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione
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1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione
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1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione
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1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione
Reactant of Route 6
1-(4-methoxyphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione

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